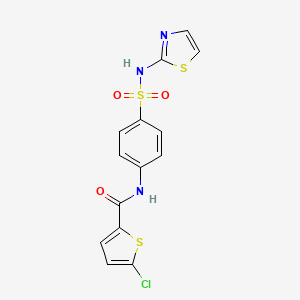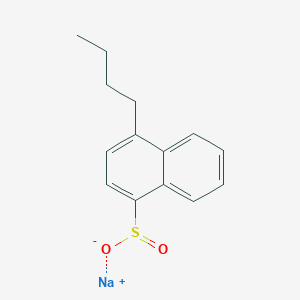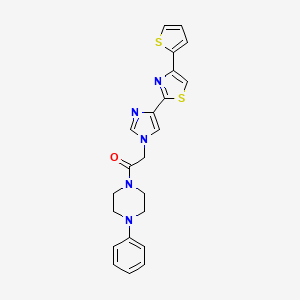
1-(4-phenylpiperazin-1-yl)-2-(4-(4-(thiophen-2-yl)thiazol-2-yl)-1H-imidazol-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-phenylpiperazin-1-yl)-2-(4-(4-(thiophen-2-yl)thiazol-2-yl)-1H-imidazol-1-yl)ethanone is a useful research compound. Its molecular formula is C22H21N5OS2 and its molecular weight is 435.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
CCR1 Antagonism
- A study by Pennell et al. (2013) identified a novel series of CCR1 antagonists based on the 1-(4-phenylpiperazin-1-yl) ethanone scaffold. These compounds, including a highly potent and selective CCR1 antagonist, showed promise in pharmacokinetic and toxicological profiles in preclinical species (Pennell et al., 2013).
Anti-Breast Cancer Activity
- Mahmoud et al. (2021) conducted a study on the synthesis of novel thiazolyl(hydrazonoethyl)thiazoles, showing promising antitumor activities against MCF-7 tumor cells, indicating potential as anti-breast cancer agents (Mahmoud et al., 2021).
Synthesis of Derivatives
- Potikha and Kovtunenko (2007) explored the synthesis of derivatives of thiazole using compounds like 1-(4-phenylpiperazin-1-yl)ethanone, contributing to the development of new chemical entities (Potikha & Kovtunenko, 2007).
Microwave-Assisted Hantzsch Thiazole Synthesis
- Kamila et al. (2012) reported the synthesis of N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines using microwave heating. This synthesis involved compounds related to 1-(4-phenylpiperazin-1-yl)ethanone (Kamila et al., 2012).
Antiviral Activity
- Attaby et al. (2006) synthesized derivatives of 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone, closely related to the compound , and evaluated them for antiviral activity, revealing potential for pharmacological applications (Attaby et al., 2006).
Anticonvulsant Evaluation
- Çalış et al. (2011) investigated novel (thio)semicarbazone derivatives of arylalkylimidazole for their anticonvulsant activity. These compounds are structurally related to 1-(4-phenylpiperazin-1-yl)ethanone and showed promising results in seizure models (Çalış et al., 2011).
Heme Oxygenase Inhibition
- Roman et al. (2010) designed and synthesized a series of inhibitors of heme oxygenases based on compounds structurally related to 1-(4-phenylpiperazin-1-yl)ethanone, identifying candidates with potential for therapeutic applications (Roman et al., 2010).
Antimicrobial Activity
- Studies by Reddy et al. (2010) and Abdel-Wahab et al. (2011) synthesized novel thiazol-2-amines and evaluated their antimicrobial activity, using a structure similar to 1-(4-phenylpiperazin-1-yl)ethanone (Reddy et al., 2010), (Abdel-Wahab et al., 2011).
Anticancer Agents
- Potikha and Brovarets (2020) proposed a new method for assembling the imidazo[2,1-b][1,3]thiazole system using a process that involves derivatives of γ-bromodipnones, showing moderate antitumor activity (Potikha & Brovarets, 2020).
Propiedades
IUPAC Name |
1-(4-phenylpiperazin-1-yl)-2-[4-(4-thiophen-2-yl-1,3-thiazol-2-yl)imidazol-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5OS2/c28-21(27-10-8-26(9-11-27)17-5-2-1-3-6-17)14-25-13-18(23-16-25)22-24-19(15-30-22)20-7-4-12-29-20/h1-7,12-13,15-16H,8-11,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDQJEVUTUDOZER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C=C(N=C3)C4=NC(=CS4)C5=CC=CS5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-(3-bromophenyl)-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2401493.png)
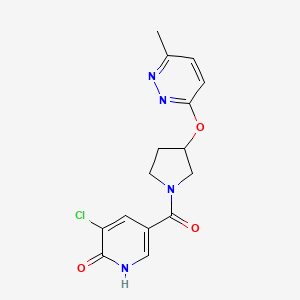
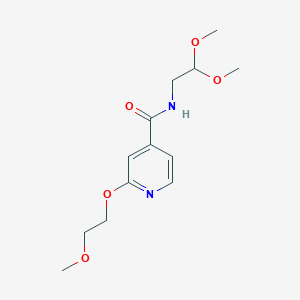
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2401498.png)
![N-(cyanomethyl)-6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B2401501.png)
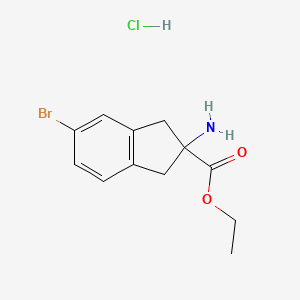
![[5-(2-Fluorophenyl)-7-{[(3-fluorophenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2401503.png)


![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B2401509.png)

